molecular formula C15H20O4 B14147200 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid CAS No. 88976-52-7

4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B14147200
CAS No.: 88976-52-7
M. Wt: 264.32 g/mol
InChI Key: GJGOEBMOOFMFHI-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a benzoic acid moiety attached to a 1,3-dioxane ring substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 5-butyl-1,3-dioxane-2-carboxylic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The 1,3-dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

88976-52-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

4-(5-butyl-1,3-dioxan-2-yl)benzoic acid

InChI

InChI=1S/C15H20O4/c1-2-3-4-11-9-18-15(19-10-11)13-7-5-12(6-8-13)14(16)17/h5-8,11,15H,2-4,9-10H2,1H3,(H,16,17)

InChI Key

GJGOEBMOOFMFHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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